molecular formula C9H17NO3 B13543316 Methyl 2-(methylamino)-2-(oxan-4-yl)acetate

Methyl 2-(methylamino)-2-(oxan-4-yl)acetate

Cat. No.: B13543316
M. Wt: 187.24 g/mol
InChI Key: QVVBLTPGZCICBA-UHFFFAOYSA-N
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Description

Methyl 2-(methylamino)-2-(oxan-4-yl)acetate is an organic compound with a complex structure that includes a methylamino group, an oxane ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(methylamino)-2-(oxan-4-yl)acetate typically involves the following steps:

    Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.

    Introduction of the Methylamino Group: This step involves the reaction of the oxane ring with methylamine, often facilitated by a catalyst or under reflux conditions.

    Esterification: The final step is the esterification of the intermediate product with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the ester group into an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(methylamino)-2-(oxan-4-yl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of Methyl 2-(methylamino)-2-(oxan-4-yl)acetate involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The presence of the methylamino group and the ester functionality allows it to participate in hydrogen bonding and other interactions, influencing its biological activity.

Comparison with Similar Compounds

    Methyl 2-(dimethylamino)-2-(oxan-4-yl)acetate: Similar structure but with an additional methyl group on the amino nitrogen.

    Ethyl 2-(methylamino)-2-(oxan-4-yl)acetate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness: Methyl 2-(methylamino)-2-(oxan-4-yl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its oxane ring structure also differentiates it from many other compounds, providing unique steric and electronic properties.

Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

methyl 2-(methylamino)-2-(oxan-4-yl)acetate

InChI

InChI=1S/C9H17NO3/c1-10-8(9(11)12-2)7-3-5-13-6-4-7/h7-8,10H,3-6H2,1-2H3

InChI Key

QVVBLTPGZCICBA-UHFFFAOYSA-N

Canonical SMILES

CNC(C1CCOCC1)C(=O)OC

Origin of Product

United States

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